molecular formula C24H20FN3O3S2 B2527521 1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone CAS No. 850932-43-3

1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone

Cat. No. B2527521
CAS RN: 850932-43-3
M. Wt: 481.56
InChI Key: HKAYMVYPUASYQI-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Crystal Structure Analysis

The synthesis of thiophene derivatives, including compounds similar to the query, has been documented, showcasing their diverse applications in material science and pharmaceuticals. The structural elucidation of these compounds provides insight into their potential utility in creating materials with specific biological activities. The detailed process of synthesizing and analyzing the crystal structure of a thiophene derivative highlights the foundational steps necessary for developing compounds with desired characteristics (S. Nagaraju et al., 2018).

Synthesis of Novel Sulfonated Polymers

Research into the synthesis of novel sulfonated polymers for applications such as fuel cells demonstrates the importance of incorporating fluorophenyl and thiophene components. These studies offer a pathway to designing new materials with enhanced selectivity and performance in energy-related applications (Hongtao Li et al., 2009).

Biological and Chemical Properties

Biological Activities of Pyrazolyl Aryl Methanones

The synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, has been reported. These compounds exhibit significant herbicidal and insecticidal activities, suggesting their potential as agrochemical agents. The study of their synthesis and biological evaluation underscores the versatility of thiophene and fluorophenyl derivatives in creating bioactive molecules (Baolei Wang et al., 2015).

Antimicrobial Activity of Schiff Bases

The development of Schiff bases utilizing thiophene and pyrazole derivatives highlights another aspect of the compound's utility. These bases have shown promising antimicrobial activities, which could be pivotal in developing new antimicrobial agents. This research into Schiff bases underscores the potential for using fluorophenyl and thiophene derivatives in combating microbial resistance (Divyaraj Puthran et al., 2019).

HIV-1 Replication Inhibitors

The synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication indicates the potential medical applications of compounds utilizing thiophene and fluorophenyl groups. Such studies are crucial for understanding how these derivatives can be used to develop novel therapeutic agents (Zhiping Che et al., 2015).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-27-14-23(18-5-2-3-6-20(18)27)33(30,31)15-24(29)28-21(16-8-10-17(25)11-9-16)13-19(26-28)22-7-4-12-32-22/h2-12,14,21H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYMVYPUASYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone

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